2-[2-(Diethylamino)ethyl]-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one
Description
2-[2-(Diethylamino)ethyl]-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one is a substituted chroman-4-one derivative characterized by a benzopyranone core with a methyl group and a diethylaminoethyl moiety at the 2-position. The diethylaminoethyl group introduces a tertiary amine functionality, which may enhance solubility in polar solvents and influence biological interactions.
Properties
CAS No. |
62756-38-1 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethyl]-2-methyl-3H-chromen-4-one |
InChI |
InChI=1S/C16H23NO2/c1-4-17(5-2)11-10-16(3)12-14(18)13-8-6-7-9-15(13)19-16/h6-9H,4-5,10-12H2,1-3H3 |
InChI Key |
PZXYYEWDTKIEFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC1(CC(=O)C2=CC=CC=C2O1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Diethylamino)ethyl)-2-methylchroman-4-one typically involves the reaction of 2-methylchroman-4-one with diethylaminoethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as crystallization and distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Diethylamino)ethyl)-2-methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl group, where nucleophiles like halides or alkoxides replace the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-(Diethylamino)ethyl)-2-methylchroman-4-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in the synthesis of neurotransmitters, thereby affecting neurological functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzopyran-4-one scaffold is highly modifiable, with substituents at the 2-position significantly altering physicochemical and biological properties. Key analogues include:
Key Observations :
- The diethylaminoethyl group in the target compound introduces a polar, protonatable amine, contrasting with nonpolar substituents (e.g., hexyl, benzyl) in analogues. This may improve water solubility and enable ionic interactions in biological systems.
- Methyl substitution at the 2-position is common across analogues, contributing to steric stabilization of the dihydrobenzopyranone ring .
Physicochemical Properties
- Solubility: The diethylaminoethyl group likely increases aqueous solubility compared to hexyl or benzyl analogues, as seen in amine-containing pharmaceuticals (e.g., β-blockers) .
- LogP : Estimated logP values (via substituent contributions):
- Hexyl analogue: ~4.2 (highly lipophilic).
- Target compound: ~2.1 (moderate lipophilicity due to polar amine).
- Stability : The tertiary amine may reduce oxidative degradation compared to primary/secondary amines in analogues like 14d () .
Biological Activity
2-[2-(Diethylamino)ethyl]-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one, also known as a benzopyran derivative, has garnered attention for its potential biological activities. This compound is structurally related to various bioactive molecules and has been studied for its effects on several biological targets, including enzymes and cellular processes.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 247.32 g/mol. It features a diethylamino group, which is significant for its interaction with biological systems.
Enzyme Inhibition
Research indicates that compounds similar to 2-[2-(Diethylamino)ethyl]-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one exhibit inhibitory effects on various enzymes:
- Monoamine Oxidase (MAO) : Compounds in this class have been shown to inhibit MAO-A and MAO-B, which are crucial in the metabolism of neurotransmitters. For instance, related compounds demonstrated IC50 values of approximately 0.51 µM for MAO-B inhibition, indicating strong activity against this target .
- Acetylcholinesterase (AChE) : The inhibition of AChE is essential for enhancing cholinergic signaling, particularly relevant in neurodegenerative diseases like Alzheimer's. Similar compounds have shown significant inhibition at concentrations as low as 10 µM .
- Butyrylcholinesterase (BChE) : Inhibitors of BChE can also contribute to cognitive enhancement and neuroprotection. The studied derivatives showed competitive inhibition with IC50 values around 2.84 µM .
Antiproliferative Effects
Benzopyran derivatives have been studied for their antiproliferative effects on cancer cells. For example, certain analogs were found to induce marked antiproliferative effects in mammalian cells by inhibiting topoisomerase II activity. This suggests potential applications in cancer therapy .
Neuroprotective Properties
The ability of these compounds to cross the blood-brain barrier (BBB) is crucial for their neuroprotective potential. Studies showed that lead candidates could effectively penetrate the BBB, making them viable candidates for treating neurodegenerative disorders .
Case Studies and Research Findings
Several studies have explored the biological activities of benzopyran derivatives:
- In Vitro Studies : In vitro toxicity evaluations on Vero cell lines indicated that certain derivatives were nontoxic up to concentrations of 100 µg/mL, which is significantly higher than their effective concentrations used in biological studies .
- Mechanistic Insights : Molecular docking studies provided insights into how these compounds interact with target enzymes, suggesting specific binding modes that could be exploited for drug design .
- Phototherapeutic Applications : Some benzopyran derivatives have shown promise in photochemotherapy due to their ability to induce cellular damage upon UVA activation without significant mutagenic activity .
Data Table: Summary of Biological Activities
| Activity Type | Target Enzyme/Cell Type | IC50 Value (µM) | Notes |
|---|---|---|---|
| MAO-B Inhibition | Monoamine Oxidase | 0.51 | Selective inhibitor |
| AChE Inhibition | Acetylcholinesterase | 10 | Significant inhibition observed |
| BChE Inhibition | Butyrylcholinesterase | 2.84 | Competitive inhibitor |
| Antiproliferative Activity | Cancer Cell Lines | N/A | Induces apoptosis via topoisomerase II inhibition |
| Toxicity | Vero Cell Line | >100 | Nontoxic up to this concentration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
